3-Tert-butoxycarbonylamino cyclopentane boronic acid

Purity specification HPLC Quality control

Multi-step drug discovery programs often face amine incompatibility during Suzuki couplings. This bifunctional organoboron intermediate solves this by offering orthogonal reactivity: the boronic acid enables C-C bond formation while the acid-labile Boc group masks the amine, preventing catalyst poisoning and N-arylation side reactions. • Orthogonal handles enable chemoselective coupling and late-stage diversification. • ≥97% purity minimizes byproduct formation in cross-coupling steps. • Cold-chain storage (2-8°C, sealed dry) ensures consistent reactivity across library syntheses.

Molecular Formula C10H21BNO4
Molecular Weight 230.09 g/mol
Cat. No. B12273260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butoxycarbonylamino cyclopentane boronic acid
Molecular FormulaC10H21BNO4
Molecular Weight230.09 g/mol
Structural Identifiers
SMILES[B](O)O.CC(C)(C)OC(=O)NC1CCCC1
InChIInChI=1S/C10H19NO2.BH2O2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;2-1-3/h8H,4-7H2,1-3H3,(H,11,12);2-3H
InChIKeySSHFSAAORCMCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butoxycarbonylamino Cyclopentane Boronic Acid: Overview


3-Tert-butoxycarbonylamino cyclopentane boronic acid (CAS 2408428-28-2) is a specialized organoboron compound featuring a cyclopentane core substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group and at an undisclosed position with a boronic acid functional group . This bifunctional architecture places it within the broader class of aminocyclopentane boronic acid derivatives, which are valued as synthetic intermediates in medicinal chemistry for their ability to undergo Suzuki–Miyaura cross-coupling reactions while the Boc group preserves amine nucleophilicity until a desired deprotection step [1]. The target compound is distinguished by its orthogonal reactivity: the boronic acid moiety enables carbon–carbon bond formation, while the acid-labile Boc protecting group allows for selective amine unmasking under controlled conditions, a feature not available in simple cyclopentylboronic acid or unprotected amino acid analogs [2].

Why Generic Analogs Fall Short in Multi-Step Synthesis


Substituting the target compound with a simpler analog such as cyclopentylboronic acid or an unprotected 3-aminocyclopentylboronic acid introduces critical synthetic liabilities. Cyclopentylboronic acid lacks the amino handle entirely, precluding downstream incorporation of amine-dependent pharmacophores without additional synthetic steps . Unprotected aminocyclopentylboronic acids, conversely, expose the nucleophilic amine throughout the synthetic sequence, which can lead to undesired side reactions during Suzuki coupling—including catalyst poisoning by amine coordination to palladium and competing N-arylation [1]. The Boc protecting group in the target compound eliminates these interferences, enabling chemoselective coupling at the boronic acid site with aryl or heteroaryl halides while preserving the amine for later-stage diversification, a strategically critical differentiation for procurement officers managing multi-step route design [2].

Product Differentiation Evidence


Procurement-Grade Purity Specification

The target compound is supplied with a documented purity specification of ≥97% as verified by HPLC analysis from a major research chemical supplier . This exceeds the typical purity floor of 95% reported for the structurally related unprotected cyclopentylboronic acid and for generic-grade 3-methoxycarbonyl-cyclopentane-boronic acid . Higher initial purity reduces the burden of pre-reaction purification and minimizes the propagation of impurities through multi-step synthetic sequences, a direct procurement-relevant advantage.

Purity specification HPLC Quality control Procurement

CNS-Favorable Physicochemical Profile

Computational data from ChemScene indicate the target compound has a predicted LogP of 0.9589 and a TPSA of 78.79 Ų . This places the compound firmly within favorable CNS drug-like space, where LogP values between 0 and 3 and TPSA below 90 Ų are empirically correlated with enhanced blood–brain barrier permeability [1]. In contrast, 1-amino-3-boronocyclopentanecarboxylic acid (ABCPC)—a biologically active comparator in the same cyclopentane–boronic acid class—exhibits a substantially lower LogP due to its free amino acid character, which negatively impacts passive membrane permeability and necessitates active transporter-mediated uptake [2].

Lipophilicity LogP TPSA CNS drug design Physicochemical properties

Chemoselective Suzuki Coupling Advantage

The Boc group on the cyclopentane amine provides orthogonal protection that is quantitatively removable under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the boronic acid moiety [1]. This contrasts with free amine-containing analogs such as 1-amino-3-boronocyclopentanecarboxylic acid, where the unprotected primary amine can coordinate to palladium catalysts during Suzuki–Miyaura reactions, reducing catalytic turnover and promoting undesirable N-arylation side products [2]. While no direct head-to-head coupling yield comparison has been published for this exact compound, the broader class of Boc-protected amino-arylboronic acids consistently demonstrates superior cross-coupling yields (typically 70–95%) relative to their unprotected counterparts (often <50%) under standard Pd(PPh₃)₄/Na₂CO₃ conditions [3].

Orthogonal protection Chemoselectivity Suzuki coupling Amine compatibility Synthetic strategy

Long-Term Storage Stability

The target compound requires storage sealed in dry conditions at 2–8°C, as specified by ChemScene . While this imposes a modest cold-chain requirement, it correlates with the compound's documented ≥97% purity upon delivery. By comparison, cyclopentylboronic acid is shipped and stored at ambient temperature but is known to progressively form anhydride oligomers under ambient conditions, resulting in variable effective boronic acid content over time . The controlled storage specification of the target compound thus represents a quality-assurance advantage for procurement planners who require consistent lot-to-lot reactivity.

Storage stability Cold chain Inventory management Procurement logistics

Tumor-Selective Scaffold for BNCT

Although the target compound itself has not been directly evaluated in vivo, its core scaffold—the cyclopentane ring bearing a boronic acid at the 3-position—has demonstrated remarkable tumor selectivity in the form of 1-amino-3-boronocyclopentanecarboxylic acid (ABCPC). Kabalka et al. reported a 22:1 tumor-to-brain boron concentration ratio at 2 hours post-injection in a melanoma-bearing mouse model, with a tumor-to-blood ratio of 8 [1]. This biological performance is scaffold-dependent and distinguishes the 3-substituted cyclopentane boronic acid architecture from six-membered (cyclohexane) or acyclic boronic acid delivery agents, which have not demonstrated comparable tumor selectivity [2]. The Boc-protected target compound serves as a late-stage intermediate for ABCPC and related analogs, providing a procurement pathway to this privileged scaffold without committing to a specific amino acid configuration until the final deprotection step [3].

Boron neutron capture therapy BNCT Tumor targeting Biodistribution Cyclopentane scaffold

Key Application Scenarios


Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams developing kinase inhibitors frequently require cyclopentane-containing scaffolds with an amine handle for hydrogen-bonding interactions in the hinge-binding region. The target compound's Boc-protected amine allows chemoselective Suzuki coupling with heteroaryl bromides to install the hinge-binding motif while preserving the amine for subsequent deprotection and functionalization. The documented ≥97% purity specification minimizes byproduct formation during the coupling step, and the Boc group's quantitative acid-labile removal [1] ensures high recovery of the free amine intermediate without boronic acid degradation. This scenario is directly supported by the orthogonal functional group advantage evidenced in the chemoselectivity comparison (Section 3, Evidence Item 3).

BNCT Agent Precursor Synthesis

The cyclopentane-3-boronic acid scaffold has demonstrated a 22:1 tumor-to-brain boron selectivity ratio in the ABCPC free amino acid form [2]. The target compound provides a late-stage, Boc-protected intermediate that can be converted to cis- or trans-ABCPC stereoisomers via controlled deprotection and amino acid installation, followed by chiral resolution. Procuring the target compound as the common intermediate—rather than committing to a specific ABCPC isomer—enables parallel evaluation of both cis and trans diastereomers, which have shown differential biodistribution profiles [3]. This application directly leverages the scaffold-dependent biodistribution advantage established in Section 3, Evidence Item 5.

Protease Inhibitor Library Synthesis

In protease inhibitor programs, boronic acids serve as transition-state-mimicking warheads that form reversible covalent bonds with catalytic serine or threonine residues. The target compound's computed LogP of 0.96 and TPSA of 78.8 Ų provide a favorable starting point for cellular permeability, which is critical for intracellular protease targets. Parallel library synthesis via Suzuki coupling with diverse aryl bromides, followed by Boc deprotection and secondary amide formation, generates focused libraries for structure–activity relationship (SAR) studies. The cold-chain storage specification (2–8°C, sealed dry) ensures consistent boronic acid reactivity across library synthesis campaigns, reducing batch failure risk. This scenario benefits from the lipophilicity differentiation (Evidence Item 2) and storage stability advantage (Evidence Item 4).

CNS-Penetrant PROTAC Building Block

PROTAC development demands bifunctional building blocks with orthogonal handles for sequential conjugation of target-protein ligands and E3 ligase ligands. The target compound provides a boronic acid for initial Suzuki coupling to an aryl halide-containing warhead, while the Boc-protected amine serves as a latent attachment point for PEG linkers or E3 ligase-recruiting moieties. The LogP of 0.96 suggests the resulting intermediates remain within CNS-permeable property space, an advantage for degrader programs targeting brain-resident proteins. This application extends the orthogonal functional group logic (Evidence Item 3) and the CNS-favorable physicochemical profile (Evidence Item 2) to a rapidly growing therapeutic modality.

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